
2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine
説明
Synthesis Analysis
The synthesis of 2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine involves the reaction of triallylborane with pyridine, followed by treatment with methanol. The product results from the 1,2-addition of phenyllithium to pyridine, leading to the formation of trans-2-allyl-6-phenyl-1,2,3,6-tetrahydropyridine. The hydrochloride salt of this compound has been characterized by X-ray structural analysis .
Molecular Structure Analysis
The molecular structure of trans-2-allyl-6-phenyl-1,2,3,6-tetrahydropyridine has been established through X-ray crystallography. It features a six-membered ring containing the pyridine nitrogen and an allyl group. The compound’s hydrochloride form has also been studied, confirming its structure .
Chemical Reactions Analysis
科学的研究の応用
Electrochemical Reduction and Hydrogenation
The electrochemical reduction and hydrogenation of 2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine have been studied in various contexts. For example, Korotayeva et al. (1999) explored its electrocatalytic hydrogenation, yielding different derivatives such as trans-6-phenyl-2-propylpiperidine. This process involved electroreduction in anhydrous DMF on a mercury cathode, resulting in a mix of trans- and cis-2-allyl-6-phenylpiperidine. The study also discussed the mechanism of cis-isomer formation, contributing to the understanding of electrochemical transformations in organic compounds (Korotayeva et al., 1999).
Synthesis and Stereochemistry
Bubnov et al. (1998) developed a method for preparing unsymmetrical trans-2-allyl-6-alkyl(aryl)-1,2,3,6-tetrahydropyridines. The stereochemistry of these compounds was determined using two-dimensional NOE spectroscopy, illustrating the potential of this compound in synthesizing complex organic structures (Bubnov et al., 1998).
Pharmacological Properties
Mateeva et al. (2005) discussed the role of the Tetrahydropyridine (THP) moiety, which includes this compound, in various biologically active systems. Their research highlighted the synthesis and pharmacological properties of THP derivatives, underlining the significance of these compounds in drug discovery and structure-activity relationship studies (Mateeva et al., 2005).
Catalytic and Chemical Reactions
In a study by Korotaeva et al. (2003), selective electrocatalytic hydrogenation of trans-2-Allyl-6-methyl(allyl, phenyl)-1,2,3,6-tetrahydropyridines was achieved on nickel and copper cathodes. This research demonstrated the diversity in chemical reactions that can be performed using this compound as a starting material, expanding its utility in synthetic chemistry (Korotaeva et al., 2003).
特性
IUPAC Name |
6-phenyl-2-prop-2-enyl-1,2,3,6-tetrahydropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-2-7-13-10-6-11-14(15-13)12-8-4-3-5-9-12/h2-6,8-9,11,13-15H,1,7,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDAFXCBQWHDQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CC=CC(N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



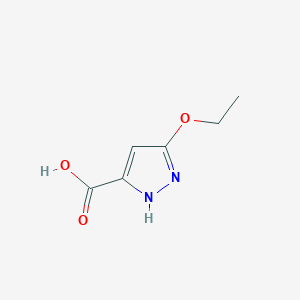
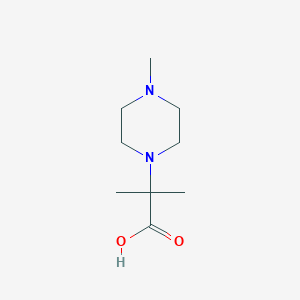


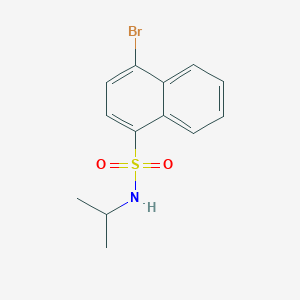
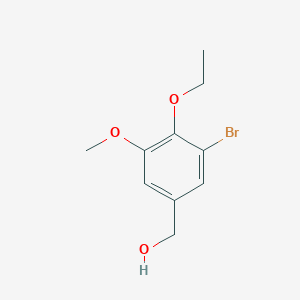
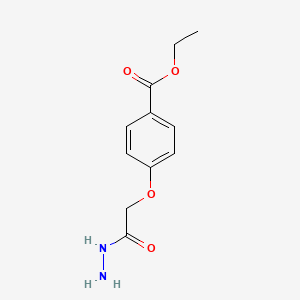
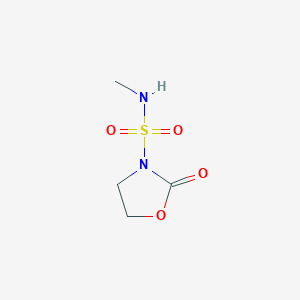
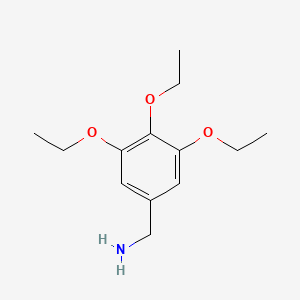
![2-[(4-Aminophenyl)thio]-N-(4-methylphenyl)-propanamide](/img/structure/B3165382.png)
![2-[(methoxycarbonylamino)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B3165384.png)


